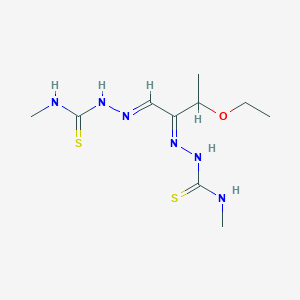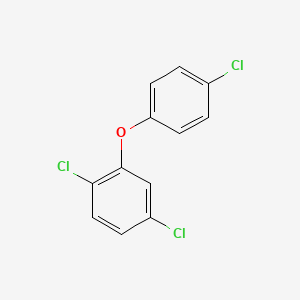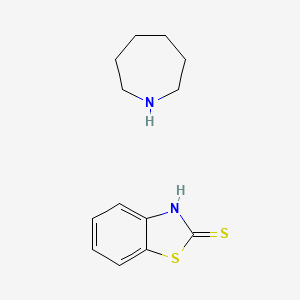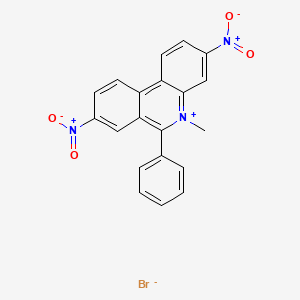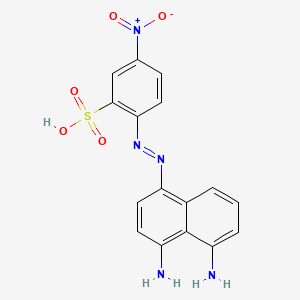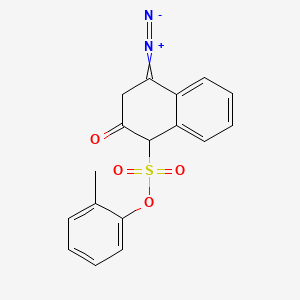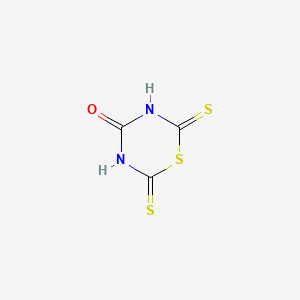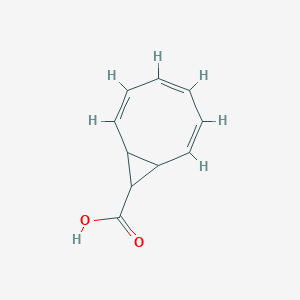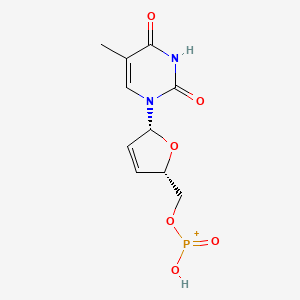
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is a nucleoside analog known for its significant role in inhibiting the replication of certain viruses, including HIV. This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) typically involves the selective removal of hydroxyl groups from thymidine, followed by the introduction of a phosphonate group at the 5’ position. The reaction conditions often require the use of strong acids or bases, along with protective groups to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phosphonate group, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds, affecting its stability and function.
Substitution: Common in nucleoside analogs, substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction could produce fully saturated nucleoside analogs.
Scientific Research Applications
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral drug, particularly against HIV.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation disrupts the normal function of viral DNA polymerase, leading to chain termination and inhibition of viral replication. The primary molecular targets are the viral reverse transcriptase and DNA polymerase enzymes.
Comparison with Similar Compounds
Similar Compounds
Stavudine (d4T): Another nucleoside analog with similar antiviral properties.
Zidovudine (AZT): A well-known antiretroviral drug used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog with activity against HIV and hepatitis B virus.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is unique due to its specific modifications that enhance its stability and antiviral activity. Unlike some other nucleoside analogs, it has a higher resistance to enzymatic degradation, making it more effective in inhibiting viral replication.
Properties
CAS No. |
140132-35-0 |
|---|---|
Molecular Formula |
C10H12N2O6P+ |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H11N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h2-4,7-8H,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |
InChI Key |
KPFAHHDNLPCOCK-JGVFFNPUSA-O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO[P+](=O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

